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molecular formula C8H10O2 B1198896 4,5-Dimethylresorcinol CAS No. 527-55-9

4,5-Dimethylresorcinol

Cat. No. B1198896
M. Wt: 138.16 g/mol
InChI Key: RCNCKKACINZDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975455

Procedure details

4.450 g (32 mmol) of 2,3-dimethyl-5-hydroxyphenol are dissolved in 100 ml of anhydrous ethyl ether in a round-bottomed flask equipped with a gas inlet, a thermometer and a condenser (the outflow gases being trapped by 3 successive bubblers: H2SO4, saturated KMnO4 solution, 3N NaOH). After 5.635 g (48 mmol) of zinc cyanide have been added, a stream of gaseous hydrochloric acid is passed through for 2 hours with stirring at room temperature. A copious precipitate appears, increasing with the passage of time. At the end of the operation, a powerful stream of nitrogen is passed through the reaction medium. The insoluble matter is separated by filtration and dissolved in boiling water. After cooling, the aldehyde precipitates. After filtration, the crystals are washed with water and dried.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
zinc cyanide
Quantity
5.635 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[OH:10].OS(O)(=O)=O.[O-][Mn](=O)(=O)=O.[K+].[OH-].[Na+].Cl.[CH2:25]([O:27]CC)C>[C-]#N.[Zn+2].[C-]#N>[OH:9][C:5]1[CH:4]=[C:3]([OH:10])[C:2]([CH3:1])=[C:7]([CH3:8])[C:6]=1[CH:25]=[O:27] |f:2.3,4.5,8.9.10|

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
CC1=C(C=C(C=C1C)O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
zinc cyanide
Quantity
5.635 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a gas inlet
CUSTOM
Type
CUSTOM
Details
is passed through for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
increasing with the passage of time
CUSTOM
Type
CUSTOM
Details
The insoluble matter is separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the aldehyde precipitates
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the crystals are washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C(=C(C(=C1)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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